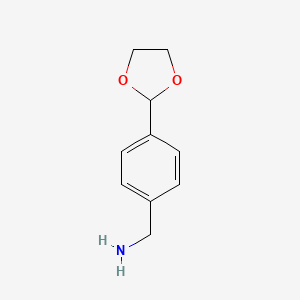![molecular formula C9H10N2S2 B2712437 [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine CAS No. 868238-07-7](/img/structure/B2712437.png)
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine is an organic compound with the molecular formula C₉H₁₀N₂S₂. This compound features a unique structure that includes a thiazole ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of these rings imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Rings: The thiazole and thiophene rings are then coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings, forming sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the rings, leading to the formation of amines or saturated rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated heterocycles.
Substitution: Halogenated derivatives and various substituted aromatic compounds.
科学的研究の応用
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
類似化合物との比較
Similar Compounds
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanethiol: Similar structure but with a thiol group instead of a methanamine group.
[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
The presence of the methanamine group in [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine imparts unique reactivity and potential biological activity compared to its analogs. This functional group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
特性
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9/h2-3,5H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXXKTKEZQJYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)
![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2712358.png)
![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)
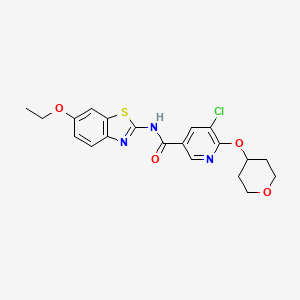
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide](/img/structure/B2712363.png)
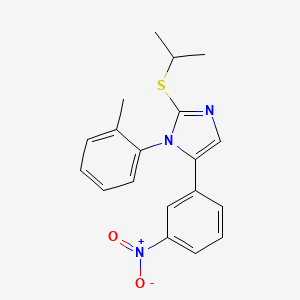
![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2712366.png)
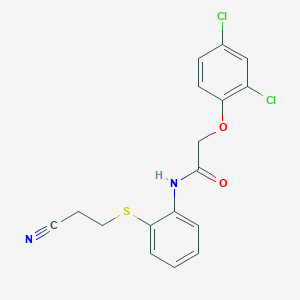

![4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2712371.png)
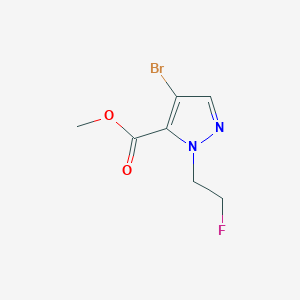
![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)
